molecular formula C6H4N2O2 B1525600 5-Cyano-1H-pyrrole-2-carboxylic acid CAS No. 854044-30-7

5-Cyano-1H-pyrrole-2-carboxylic acid

Cat. No. B1525600
M. Wt: 136.11 g/mol
InChI Key: RCODEPXKMGSYIA-UHFFFAOYSA-N
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Description

5-Cyano-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H4N2O2 . It has a molecular weight of 136.11 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 5-Cyano-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The InChI code for 5-Cyano-1H-pyrrole-2-carboxylic acid is 1S/C6H4N2O2/c7-3-4-1-2-5 (8-4)6 (9)10/h1-2,8H, (H,9,10) . This indicates that the molecule consists of a pyrrole ring with a cyano group attached at the 5-position and a carboxylic acid group at the 2-position.


Physical And Chemical Properties Analysis

5-Cyano-1H-pyrrole-2-carboxylic acid is a solid at room temperature . The compound should be stored at 0-8°C .

Scientific Research Applications

Pyrrole compounds are known to be biologically active and possess a diverse range of activities . They are found in many natural products and are considered a potential source of biologically active compounds . Here are some applications of pyrrole compounds:

  • Pharmaceuticals

    • Pyrrole compounds are used in the synthesis of various drugs . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Fungicides and Antibiotics

    • Pyrrole compounds are used in the synthesis of fungicides and antibiotics . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Anti-Inflammatory Drugs

    • Pyrrole compounds are used in the synthesis of anti-inflammatory drugs .
  • Cholesterol Reducing Drugs

    • Pyrrole compounds are used in the synthesis of cholesterol reducing drugs .
  • Antitumor Agents

    • Pyrrole compounds are used in the synthesis of antitumor agents .
  • Antihypertensives

    • Pyrrole compounds are used in the synthesis of antihypertensive drugs .
  • Cholecystokinin Antagonists

    • Pyrrole compounds are used in the synthesis of cholecystokinin antagonists .
  • Benzopyran Antihypertensives

    • Pyrrole compounds are used in the synthesis of benzopyran antihypertensives .
  • Azepinediones

    • Pyrrole compounds are used in the synthesis of azepinediones .

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-cyano-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(8-4)6(9)10/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCODEPXKMGSYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717728
Record name 5-Cyano-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-1H-pyrrole-2-carboxylic acid

CAS RN

854044-30-7
Record name 5-Cyano-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyano-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 260 mg of 5-cyano-1H-pyrrole-2-carboxylic acid ethyl ester (as prepared in the previous step) (1.59 mmol) in ethanol (6 mL) was added 1M aq sodium hydroxide (3.00 mL, 3.00 mmol) and the mixture was stirred at 80° C. for 2.5 h. The solvent was removed in vacuo, and the resulting solution was acidified to pH 3 with concentrated hydrochloric acid. The solid was collected on a filter and washed with water (1 mL) and dried under high vacuum to yield the title compound as a light tan solid which was used without further purification in the following step.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
JT Gupton, S Yeudall, N Telang, M Hoerrner… - Bioorganic & medicinal …, 2017 - Elsevier
… Into a 20 mL microwave reaction vial equipped with a magnetic stirring bar was placed 4-bromo-5-cyano-1H-pyrrole-2-carboxylic acid ethyl ester (0.200 g, 0.823 mmol), 4-…
Number of citations: 4 www.sciencedirect.com
SC Yeudall - 2016 - scholarship.richmond.edu
… purified on a Biotage Isolera flash chromatography system (hexanes/ethyl acetate gradient) to give 0.329g (71% yield) of a yellow solid, 4-bromo-5-cyano-1H-pyrrole-2 carboxylic acid …
Number of citations: 1 scholarship.richmond.edu
HP Buchstaller, U Anlauf, D Dorsch… - Journal of Medicinal …, 2021 - ACS Publications
… ethyl]-5-cyano-1H-pyrrole-2-carboxylic Acid Methyl Ester (26h) Preparation was performed as described for compound 26c using 5-cyano-1H-pyrrole-2-carboxylic acid methyl ester 13h …
Number of citations: 5 pubs.acs.org

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